molecular formula C8H10N2O2S B13060937 methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate

methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate

Cat. No.: B13060937
M. Wt: 198.24 g/mol
InChI Key: VOHLYLWJRBHSRP-UHFFFAOYSA-N
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Description

Methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate is a heterocyclic compound that contains both a thiophene and a pyrrole ring.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also act as a receptor antagonist by binding to receptor sites and blocking the action of endogenous ligands .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyrrole-2-carboxylic acids: These compounds have similar structures but differ in the position of the carboxylate group.

    Thieno[2,3-b]pyrrole-4-carboxylic acids: These compounds also have similar structures but differ in the position of the carboxylate group.

Uniqueness

Methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new materials and bioactive molecules .

Biological Activity

Methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate (CAS No. 1998216-51-5) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

  • Molecular Formula : C₈H₁₂Cl₂N₂O₂S
  • Molecular Weight : 271.16 g/mol
  • IUPAC Name : Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride
  • CAS Number : 1998216-51-5

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno-pyrrole structure through cyclization processes. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli50 µM
S. agalactiae75 µM
S. aureusActive at concentrations < 100 µM

These findings suggest that this compound could be a candidate for developing new antibacterial agents .

Antiproliferative Activity

Research has indicated that this compound exhibits antiproliferative effects against various human tumor cell lines. Studies have shown that the compound can inhibit cell growth with GI50 values ranging from nanomolar to micromolar concentrations .

The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets involved in cell signaling pathways. The presence of the thieno-pyrrole moiety is crucial for its interaction with proteins such as kinases and other enzymes involved in cancer progression and bacterial resistance mechanisms .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers at a leading pharmaceutical institute tested the compound against a panel of bacterial strains. Results indicated that it was particularly effective against Gram-positive bacteria, showcasing a potential application in treating infections caused by resistant strains .
  • Cancer Cell Line Assay : In vitro assays performed on various cancer cell lines revealed that this compound inhibited proliferation significantly more than standard chemotherapeutic agents at comparable concentrations .

Properties

IUPAC Name

methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-12-8(11)7-6(9)4-2-10-3-5(4)13-7/h10H,2-3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHLYLWJRBHSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)CNC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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